molecular formula C8H12N2O4 B10937245 (2E)-4-(morpholin-4-ylamino)-4-oxobut-2-enoic acid

(2E)-4-(morpholin-4-ylamino)-4-oxobut-2-enoic acid

Cat. No.: B10937245
M. Wt: 200.19 g/mol
InChI Key: UUDQEAHYPKZNCP-OWOJBTEDSA-N
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Description

(E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID is a compound of significant interest in the field of organic chemistry. This compound features a morpholino group, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of the morpholino group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID typically involves the condensation of a morpholine derivative with an appropriate butenoic acid precursor. One common method includes the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde, followed by a series of reactions including O-benzoylation and ring-closure . This method allows for the efficient production of the desired morpholino compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quaternary ammonium salts, reduced morpholino derivatives, and substituted morpholino compounds.

Mechanism of Action

The mechanism of action of (E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets. The morpholino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Uniqueness: (E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID is unique due to its specific structural features, which allow for versatile chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential in therapeutic development make it a valuable compound in both research and industry.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

(E)-4-(morpholin-4-ylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12N2O4/c11-7(1-2-8(12)13)9-10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,11)(H,12,13)/b2-1+

InChI Key

UUDQEAHYPKZNCP-OWOJBTEDSA-N

Isomeric SMILES

C1COCCN1NC(=O)/C=C/C(=O)O

Canonical SMILES

C1COCCN1NC(=O)C=CC(=O)O

Origin of Product

United States

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